molecular formula C23H24BrOP B14334112 (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide CAS No. 111114-34-2

(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide

Cat. No.: B14334112
CAS No.: 111114-34-2
M. Wt: 427.3 g/mol
InChI Key: XNDNMRGCVGRVPH-UHFFFAOYSA-M
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Description

(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound consists of a triphenylphosphonium group attached to a 3-oxopentan-2-yl moiety, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Ph3P+R-BrPh3P-R+Br\text{Ph}_3\text{P} + \text{R-Br} \rightarrow \text{Ph}_3\text{P-R}^+ \text{Br}^- Ph3​P+R-Br→Ph3​P-R+Br−

In this case, the alkyl halide used is 3-bromopentan-2-one, which reacts with triphenylphosphine to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.

Major Products Formed:

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and its alkyl derivatives.

    Substitution: Various substituted triphenylphosphonium salts.

Scientific Research Applications

(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is widely used in scientific research due to its reactivity and stability. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, especially for targeting specific cellular components.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This property makes it useful in studies related to mitochondrial function and dysfunction. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

  • (3-Carboxypropyl)triphenylphosphonium bromide
  • (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
  • (Bromomethyl)triphenylphosphonium bromide

Comparison: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium derivatives. For example, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group, making it more hydrophilic and suitable for different types of reactions and applications. The presence of the 3-oxopentan-2-yl group in this compound provides unique opportunities for further functionalization and use in specialized research areas.

Properties

CAS No.

111114-34-2

Molecular Formula

C23H24BrOP

Molecular Weight

427.3 g/mol

IUPAC Name

3-oxopentan-2-yl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C23H24OP.BrH/c1-3-23(24)19(2)25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

XNDNMRGCVGRVPH-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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